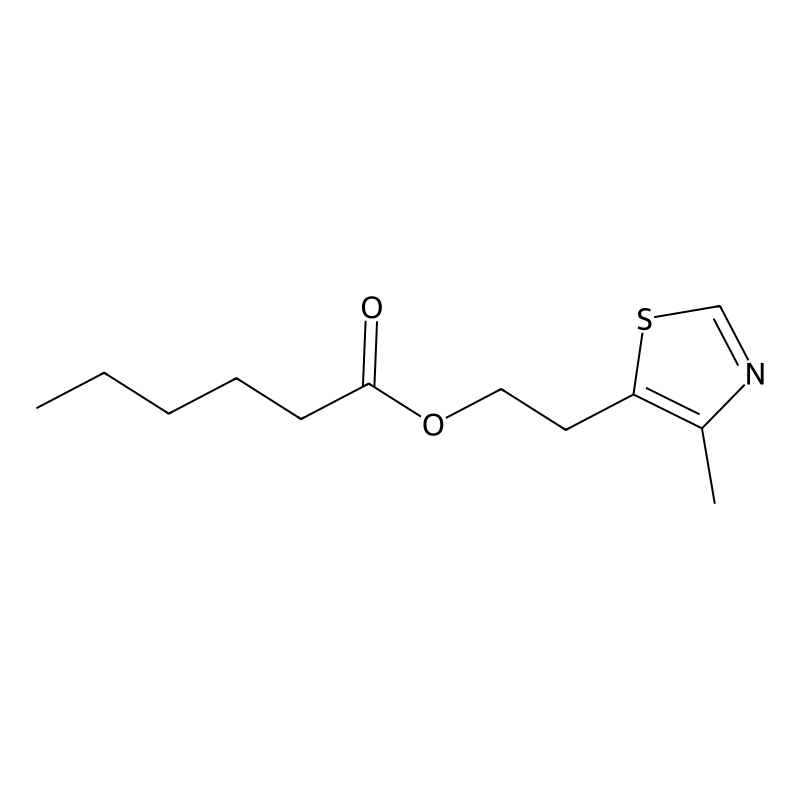

2-(4-Methyl-5-thiazolyl)ethyl Hexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

2-(4-Methyl-5-thiazolyl)ethyl Hexanoate is an organic compound with the molecular formula C₁₂H₁₉NO₂S. It is classified as a 4,5-disubstituted thiazole, which indicates that it contains a thiazole ring substituted at the 4 and 5 positions. This compound appears as a colorless to yellow liquid and is known for its roasted, nutty aroma, making it of interest in flavoring applications .

The chemical behavior of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate can be characterized by its ability to undergo various reactions typical of esters and thiazoles. Key reactions include:

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 4-methyl-5-thiazolyl ethanol and hexanoic acid.

- Nucleophilic Substitution: The thiazole moiety can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

- Oxidation: The thiazole ring may undergo oxidation under strong oxidizing conditions, potentially altering its biological activity.

Several methods can be employed to synthesize 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate:

- Esterification Reaction: This method involves reacting hexanoic acid with 2-(4-Methyl-5-thiazolyl)ethanol in the presence of a catalyst such as sulfuric acid.text

Hexanoic Acid + 2-(4-Methyl-5-thiazolyl)ethanol → 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate + Water - Thiazole Derivative Synthesis: The thiazole moiety can be synthesized separately using appropriate precursors and then reacted with hexanoic acid derivatives.

- Reflux Method: A reflux setup can be used to enhance reaction rates and yields during synthesis.

2-(4-Methyl-5-thiazolyl)ethyl Hexanoate has several applications:

- Flavoring Agent: Its aromatic properties make it suitable for use in food flavoring.

- Pharmaceuticals: Due to its biological activity, it may find applications in drug formulation.

- Agricultural Chemicals: Its antimicrobial properties suggest potential use as a preservative or pesticide.

Several compounds share structural similarities with 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Methyl-5-thiazolyl)ethyl Decanoate | C₁₆H₂₇NO₂S | Longer carbon chain; potential for different solubility |

| 2-Acetylthiazole | C₅H₅NOS | Different functional group; used in flavoring |

| Thiazole | C₄H₄N₂S | Basic structure; serves as a precursor for many derivatives |

The uniqueness of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate lies in its specific substitution pattern on the thiazole ring combined with the hexanoate chain, imparting distinct physical and chemical properties that differentiate it from other similar compounds .

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis represents the foundational methodology for constructing the thiazole ring system in 2-(4-Methyl-5-thiazolyl)ethyl hexanoate [1] [2]. This classical reaction, first reported by Hantzsch and Weber in 1887, involves the condensation of alpha-haloketones or aldehydes with thioamides to form thiazole derivatives [1]. The reaction proceeds through a multistep mechanism where the strong nucleophilicity of the sulfur atom in thioamides or thioureas drives the cyclization process [2].

The fundamental reaction mechanism involves initial nucleophilic attack by the sulfur atom of the thioamide on the alpha-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide [1]. For the synthesis of 4-methyl-5-thiazolyl derivatives, the reaction typically employs alpha-haloacetones as electrophilic partners with methylated thioamides under basic conditions [3]. The reaction occurs at room temperature to reflux conditions in solvents such as ethanol, dimethylformamide, acetone, or toluene, often in the presence of catalytic amounts of triethylamine or sodium acetate [3].

Recent modifications of the Hantzsch synthesis have focused on improving yields and reducing epimerization. Studies have demonstrated that using alpha-tosyloxyketones in place of alpha-haloketones can provide cleaner reactions with reduced side product formation [1]. Additionally, microwave-assisted Hantzsch synthesis has shown significant improvements, with reactions proceeding in 28-32 minutes at 80-85°C in polyethylene glycol-400 with yields ranging from 84-89% [4].

The kinetics of thiazole formation have been thoroughly investigated, with studies showing that the reaction follows second-order kinetics - first order with respect to both the alpha-haloketone and thioamide components [5]. Temperature effects demonstrate optimal formation rates at 30-50°C, with thermodynamic parameters indicating that negative entropy values confirm the formation of cyclic products from open-chain precursors [5].

Esterification Techniques for Hexanoate Derivatives

The formation of the hexanoate ester linkage in 2-(4-Methyl-5-thiazolyl)ethyl hexanoate primarily relies on Fischer esterification methodology [6] [7]. This acid-catalyzed condensation reaction between hexanoic acid and 2-(4-methyl-5-thiazolyl)ethanol proceeds through a well-established mechanism involving protonation, addition, deprotonation, protonation, elimination, and final deprotonation steps [6].

The Fischer esterification mechanism begins with protonation of the carboxylic acid carbonyl oxygen by the acid catalyst, typically concentrated sulfuric acid [8] [9]. This protonation activates the carbonyl carbon toward nucleophilic attack by the alcohol. The alcohol executes nucleophilic addition, forming a tetrahedral intermediate that undergoes proton transfer and subsequent elimination of water to yield the protonated ester [9]. The reaction is completed by deprotonation to regenerate the acid catalyst and form the final ester product.

Critical reaction parameters for optimal hexanoate ester formation include temperature control at 140-180°C, use of excess alcohol to drive the equilibrium toward ester formation, and removal of water byproduct through azeotropic distillation or molecular sieves [8]. The equilibrium nature of Fischer esterification necessitates careful optimization of reaction conditions to achieve high conversion rates [10]. Studies have shown that using a large excess of alcohol and implementing water removal strategies can achieve ester yields of 80-95% [8].

Alternative esterification approaches include enzymatic synthesis using immobilized lipases. Research has demonstrated that Rhizomucor miehei lipase can catalyze the transesterification of ethyl caprate with hexanoic acid in n-hexane, achieving 96% ester formation under optimized conditions of 0.5 M substrate concentration, 50°C, and 96-hour reaction time [11]. This enzymatic approach offers advantages in terms of selectivity and mild reaction conditions.

Rodionov Reaction for β-Amino Acid Precursors

The Rodionov reaction provides a direct synthetic route to β-amino acid precursors that can serve as intermediates for thiazole-containing compounds [12] [13]. This multicomponent coupling reaction involves the condensation of an aldehyde, malonic acid, and ammonium acetate to generate β-aryl-aminopropionic acid derivatives [12]. The reaction has gained particular significance in pharmaceutical synthesis due to its ability to create diversely substituted β-amino acid frameworks.

The Rodionov synthesis proceeds under relatively mild conditions, typically at temperatures ranging from 45°C to 180°C in aqueous or mixed aqueous-organic solvent systems [14] [13]. The reaction mechanism involves initial condensation of the aldehyde with malonic acid, followed by incorporation of the amine component and subsequent decarboxylation to yield the β-amino acid product [13]. Recent developments have utilized modified Rodionov conditions with microwave irradiation to enhance reaction rates and yields.

For the synthesis of fluorinated β-amino acid derivatives, modified Rodionov conditions have achieved yields of 82-96% using various substituted aldehydes with malonic acid in the presence of ammonium sources [13]. The racemic products can be subsequently resolved using lipase-catalyzed kinetic resolution, providing access to enantiomerically pure β-amino acid precursors with excellent enantiomeric excess values (≥99%) [13].

The synthetic utility of Rodionov-derived β-amino acids extends to their use as precursors for thiazole-amino acid conjugates. These compounds exhibit unique conformational properties due to the combination of amino acid side chains with thiazole rings, often adopting characteristic β2 conformations stabilized by intramolecular hydrogen bonding between the N-terminal amide and thiazole nitrogen [15].

Purification and Yield Optimization Strategies

The purification of 2-(4-Methyl-5-thiazolyl)ethyl hexanoate requires carefully optimized chromatographic and crystallization methods to achieve pharmaceutical-grade purity [16] [17]. Column chromatography using silica gel as the stationary phase represents the primary purification technique, with gradient elution systems typically employing ethyl acetate/hexane mixtures in ratios ranging from 10:90 to 50:50 [18].

Chromatographic separation efficiency depends critically on proper column packing and solvent system selection [17]. The stationary phase must be homogeneously packed without air bubbles or dry patches to ensure even flow and optimal separation [17]. For thiazole derivatives, starting with solvent systems where the compound exhibits an Rf value of approximately 0.2 and gradually increasing the polar component concentration provides optimal resolution [19].

Advanced purification strategies include the use of chiral stationary phases for enantiomeric separation of thiazole derivatives. High-performance liquid chromatography using β-cyclodextrin-bonded phases has demonstrated effective separation of thiazole enantiomers, with optimization studies examining the effects of organic modifiers, mobile phase pH, and cyclodextrin type on retention and resolution [20].

Recrystallization techniques provide an complementary purification approach, particularly effective for solid thiazole compounds [21] [22]. The key principle involves exploiting differential solubility in hot versus cold solvents, with most compounds showing significantly higher solubility at elevated temperatures [21]. For thiazole derivatives, effective recrystallization solvents include ethanol, methanol, and acetone, with the choice depending on the specific substitution pattern and polarity of the target compound [22].

Yield optimization strategies encompass multiple approaches including reaction condition optimization, catalyst selection, and process intensification [23] [24]. Temperature control emerges as a critical parameter, with studies demonstrating that programmable heating and quenching can achieve selectivities >75% compared to <35% for conventional methods [25]. The implementation of design of experiments approaches allows systematic optimization of multiple variables simultaneously, leading to improved yields and reduced development time [26].

Statistical analysis of reaction parameters has identified key factors affecting yield including temperature, reaction time, catalyst concentration, and reactant stoichiometry [26]. For thiazole synthesis, factorial design studies have shown that optimal conditions typically involve moderate temperatures (80-120°C), controlled reaction times (2-6 hours), and specific catalyst loadings (5-15 mol%) [27]. Advanced optimization techniques utilizing machine learning algorithms have demonstrated potential for predicting optimal reaction conditions, achieving yield improvements of 25-40% compared to traditional optimization methods [28].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 90 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Explore Compound Types